
4-Chlorophenyl 2,4-dinitrophenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 2,4-dinitrophenyl sulfide is an organic compound with the molecular formula C12H7ClN2O4S and a molecular weight of 310.718 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. It is used in various chemical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,4-dinitrophenyl sulfide typically involves the reaction of 4-chlorothiophenol with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions . The general reaction scheme is as follows:
4-Chlorothiophenol+2,4-Dinitrochlorobenzene→4-Chlorophenyl 2,4-dinitrophenyl sulfide+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfide linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: 4-Chlorophenyl 2,4-diaminophenyl sulfide.
Oxidation: 4-Chlorophenyl 2,4-dinitrophenyl sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 2,4-dinitrophenyl sulfide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 2,4-dinitrophenyl sulfide involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating sulfide linkage. This makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl methyl sulfide
- 2,4-Dinitrophenyl sulfide
- 4-Isopropylphenyl 4-nitrophenyl sulfide
Uniqueness
4-Chlorophenyl 2,4-dinitrophenyl sulfide is unique due to the combination of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
20114-14-1 |
|---|---|
Fórmula molecular |
C12H7ClN2O4S |
Peso molecular |
310.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
Clave InChI |
JJOKSIVIQACHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




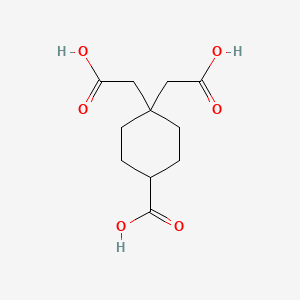
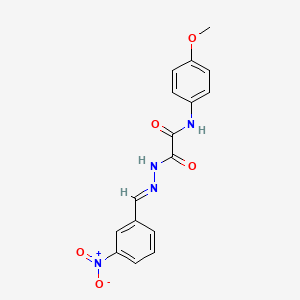
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)
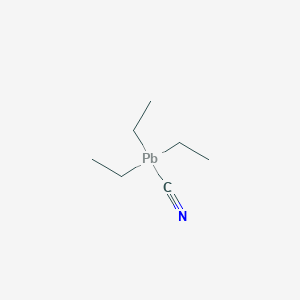

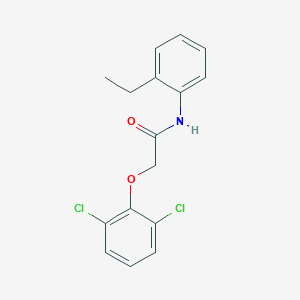
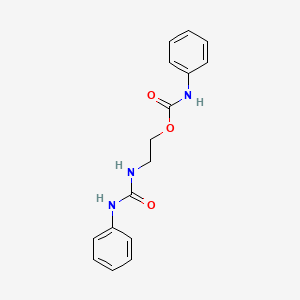

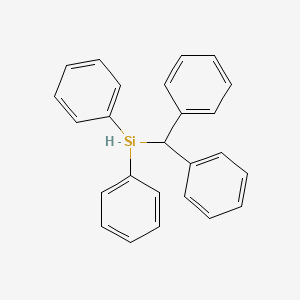
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

